molecular formula C10H11ClN4 B1436119 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine CAS No. 1094842-75-7

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine

Cat. No.: B1436119
CAS No.: 1094842-75-7
M. Wt: 222.67 g/mol
InChI Key: BVZFIUFUONGKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine is a heterocyclic compound that features both pyrazine and imidazole rings. The presence of these rings makes it a versatile molecule with potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The compound is characterized by its unique structure, which includes a chlorine atom at the 2-position of the pyrazine ring and an isopropyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2-isopropyl-1H-imidazol-1-yl)pyrazine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Substitution on the Pyrazine Ring: The pyrazine ring can be functionalized by introducing a chlorine atom at the 2-position.

    Coupling of Imidazole and Pyrazine Rings: The final step involves coupling the imidazole ring with the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-chloro-6-(2-propan-2-ylimidazol-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c1-7(2)10-13-3-4-15(10)9-6-12-5-8(11)14-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZFIUFUONGKFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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